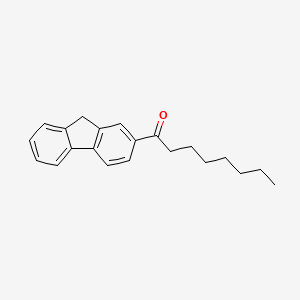

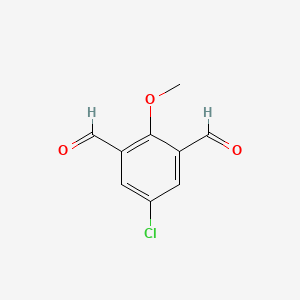

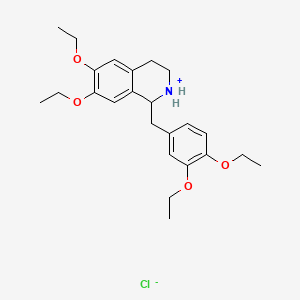

![molecular formula C16H14O6 B1661949 Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis- CAS No. 3753-05-7](/img/structure/B1661949.png)

Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-

説明

Benzoic acid, 4,4’-[1,2-ethanediylbis(oxy)]bis-, also known as Ethylene Glycol Bis (4-carboxyphenyl) Ether, is a chemical compound with the molecular formula C16H14O6 . It has a molecular weight of 302.28 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of two benzoic acid molecules connected by an ethylene glycol molecule through ether linkages . The IUPAC name for this compound is 4-[2-(4-carboxyphenoxy)ethoxy]benzoic acid .Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.28 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Other physical and chemical properties like boiling point, melting point, and density are not available in the sources .科学的研究の応用

Application 1: Materials Research and Pharmaceutical Applications

- Summary of the Application : Benzoic acid (BA) derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They are important in industries and have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .

- Methods of Application : The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

- Results or Outcomes : The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems . Among the functional groups, the OH and COOH substituted compounds are widely researched towards understanding several inter- and even intra-molecular interactions .

Application 2: Thermophysical Property Data

- Summary of the Application : The NIST/TRC Web Thermo Tables (WTT) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . These data were generated through dynamic data analysis .

- Methods of Application : The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results or Outcomes : The Professional Edition contains information on 28432 compounds and total of 531486 evaluated data points .

Application 3: Thermophysical Property Data

- Summary of the Application : The NIST/TRC Web Thermo Tables (WTT) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . These data were generated through dynamic data analysis .

- Methods of Application : The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results or Outcomes : The Professional Edition contains information on 28432 compounds and total of 531486 evaluated data points .

Application 4: Polymerization

- Summary of the Application : The development of new polymerization reactions conducted under monomer non-stoichiometric conditions has great academic and industrial significance . Herein we report such a new route for synthesizing functional polynaphthalenes (PNs) .

- Methods of Application : The polycoupling reactions of benzoic acid and its derivatives with 4,4’- (1,6-hexylenedioxy)bis (diphenylacetylene) proceed smoothly in o-xylene in the presence of [Cp*IrCl 2] 2 and Ag 2 CO 3 at 140 °C .

- Results or Outcomes : The polymers constructed from non-emissive monomers show light emission in solutions due to the generation of fluorophores in situ during the polymerization . The polymer carrying a tetraphenylethene motif is weakly emissive in solution but emits intensely when aggregated, demonstrating a phenomenon of aggregation-induced emission .

Application 5: Thermophysical Property Data

- Summary of the Application : The NIST/TRC Web Thermo Tables (WTT) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . These data were generated through dynamic data analysis .

- Methods of Application : The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results or Outcomes : The Professional Edition contains information on 28432 compounds and total of 531486 evaluated data points .

Application 6: Coordination Polymers

- Summary of the Application : Four Co (ii) coordination polymers based on 4,4’- (1H-1,2,4-triazol-1-yl)methylenebis (benzoic acid) have been synthesized under solvothermal conditions . These polymers exhibit excellent photocatalytic capability in degradation of MB/MV .

- Methods of Application : The polycoupling reactions of benzoic acid and its derivatives with 4,4’- (1,6-hexylenedioxy)bis (diphenylacetylene) proceed smoothly in o-xylene in the presence of [Cp*IrCl 2] 2 and Ag 2 CO 3 at 140 °C .

- Results or Outcomes : The polymers constructed from non-emissive monomers show light emission in solutions due to the generation of fluorophores in situ during the polymerization . The polymer carrying a tetraphenylethene motif is weakly emissive in solution but emits intensely when aggregated, demonstrating a phenomenon of aggregation-induced emission .

特性

IUPAC Name |

4-[2-(4-carboxyphenoxy)ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXBLYWAVAIJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063167 | |

| Record name | Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis- | |

CAS RN |

3753-05-7 | |

| Record name | 4,4′-[1,2-Ethanediylbis(oxy)]bis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3753-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4,4'-(1,2-ethanediylbis(oxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003753057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[1,2-ethanediylbis(oxy)]bisbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

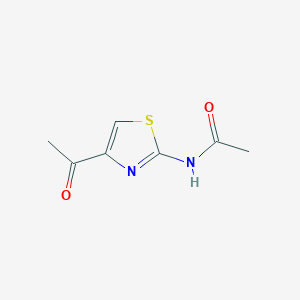

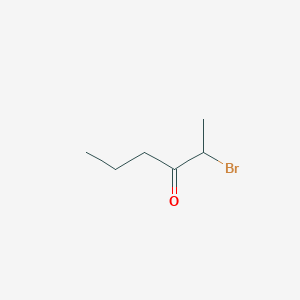

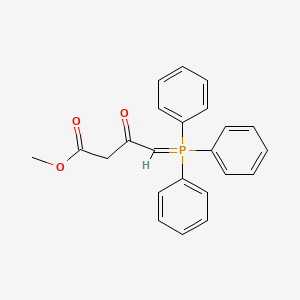

![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)